molecular formula C9H3BrClF2N B1381399 6-Bromo-4-chloro-5,8-difluoroquinoline CAS No. 1699042-33-5

6-Bromo-4-chloro-5,8-difluoroquinoline

Cat. No. B1381399
M. Wt: 278.48 g/mol
InChI Key: DSGVFJQBABJWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-chloro-5,8-difluoroquinoline is a chemical compound with the molecular formula C9H3BrClF2N . It has a molecular weight of 278.48 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-5,8-difluoroquinoline consists of a quinoline backbone with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can be deduced from the name of the compound: the bromine atom is at the 6th position, the chlorine atom is at the 4th position, and the fluorine atoms are at the 5th and 8th positions.


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-5,8-difluoroquinoline is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

  • Medicinal Chemistry

    • Fluorinated quinolines have remarkable biological activity and have found applications in medicine .
    • They are known to enhance the biological activity of fluorinated compounds, providing unique properties .
    • The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
    • Some of the most known drugs belong to the family of fluoroquinolones exhibiting a broad spectrum of antibacterial activity .
  • Agriculture

    • A number of fluorinated quinolines have found application in agriculture .
  • Material Sciences

    • Fluorinated quinolines are also used as components for liquid crystals .
    • Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
  • Organic Synthesis

    • Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
    • This includes transition metal-catalyzed reactions .

Safety And Hazards

This compound may be harmful if swallowed and may cause serious eye irritation . It is recommended to wear protective gloves and eye protection while handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

properties

IUPAC Name

6-bromo-4-chloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-4-3-6(12)9-7(8(4)13)5(11)1-2-14-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGVFJQBABJWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=C(C2=C1Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-5,8-difluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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